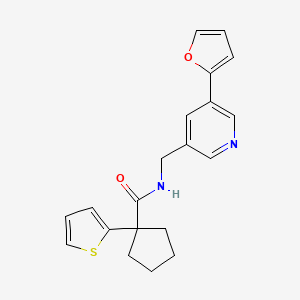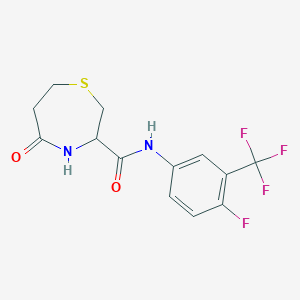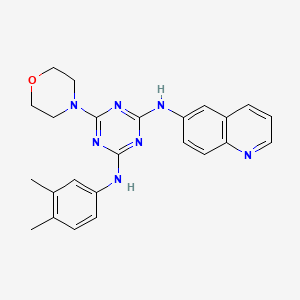![molecular formula C22H13BrF3NS B2386237 2-[(4-Bromophenyl)sulfanyl]-3-[3-(trifluoromethyl)phenyl]quinoline CAS No. 339103-53-6](/img/structure/B2386237.png)
2-[(4-Bromophenyl)sulfanyl]-3-[3-(trifluoromethyl)phenyl]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-Bromophenyl)sulfanyl]-3-[3-(trifluoromethyl)phenyl]quinoline, also known as 2-BSPQ, is a novel synthetic compound with a wide range of potential applications in the fields of chemistry, biochemistry, and pharmacology. In particular, it has been used in the synthesis of various other compounds, as well as in the study of its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
科学的研究の応用
Synthesis and Bioactivity of Quinoline Derivatives
Quinoline and its derivatives, including those with sulfonamide groups, exhibit a wide range of biological activities, making them significant in medicinal chemistry. Their applications span from anticancer and antimicrobial activities to their use in treating various diseases. The incorporation of sulfonamide into quinolines enhances their therapeutic potential, suggesting modifications on such derivatives could lead to advanced therapeutic agents (Ali Irfan et al., 2021).
Quinoline as Corrosion Inhibitors
Quinoline derivatives have been identified as effective anticorrosive materials, showing good effectiveness against metallic corrosion. Their ability to form highly stable chelating complexes with surface metallic atoms through coordination bonding highlights their industrial application potential beyond pharmacological uses (C. Verma et al., 2020).
Green Synthesis Approaches
The drive towards green chemistry has led to the development of environmentally friendly methods for synthesizing quinoline scaffolds. These methods aim to eliminate the use of hazardous chemicals, solvents, and catalysts, emphasizing the importance of sustainable practices in chemical synthesis (L. Nainwal et al., 2019).
Anticancer and Antimalarial Activities
Quinoline derivatives play a crucial role in developing drugs for cancer and malaria treatment. Their versatile pharmacological profiles, including actions against various types of cancer and malaria strains, highlight their importance in therapeutic drug discovery (S. M. A. Hussaini, 2016).
Optoelectronic Applications
Quinazoline and pyrimidine derivatives, closely related to quinolines, have shown significant potential in creating novel optoelectronic materials. These materials are valuable for developing organic light-emitting diodes (OLEDs), highlighting the broad applicability of quinoline derivatives beyond pharmacological uses (G. Lipunova et al., 2018).
特性
IUPAC Name |
2-(4-bromophenyl)sulfanyl-3-[3-(trifluoromethyl)phenyl]quinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13BrF3NS/c23-17-8-10-18(11-9-17)28-21-19(13-15-4-1-2-7-20(15)27-21)14-5-3-6-16(12-14)22(24,25)26/h1-13H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSWPEHBFSMCXAD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)SC3=CC=C(C=C3)Br)C4=CC(=CC=C4)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13BrF3NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B2386157.png)




![2-(2-(4-chlorophenoxy)-2-methylpropanoyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2386168.png)

![3-({[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-phenylpyridazine](/img/structure/B2386170.png)
![4-Chloro-6-(4-methoxyphenyl)thieno[3,2-d]pyrimidine](/img/structure/B2386171.png)

![5-Benzyl-5-azaspiro[2.4]heptan-4-one](/img/structure/B2386173.png)


